Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features an ethyl group attached to the nitrogen atom of the indole ring and an additional ethyl group on the indole ring itself.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-ethyl-1H-indole-5-carbaldehyde as the starting material.
Reduction Process: The aldehyde group is reduced to an amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Ethyl Group Addition: The ethyl group is introduced through an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: The compound can be further reduced to form simpler amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation Products: Indole-5-carboxaldehyde and indole-5-carboxylic acid.
Reduction Products: this compound can be reduced to ethylamine derivatives.
Substitution Products: Various halogenated indoles and other substituted indole derivatives.
Scientific Research Applications
Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine is similar to other indole derivatives, such as 1H-indole-3-ethanamine and 1H-indole-5-carboxaldehyde. its unique structural features, such as the presence of two ethyl groups, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
1H-indole-3-ethanamine
1H-indole-5-carboxaldehyde
Ethyl[(1H-indol-5-yl)methyl]amine
Biological Activity
Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine, a compound derived from the indole scaffold, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
1. Chemical Structure and Properties
This compound is characterized by an indole ring substituted with an ethyl group and a methylamine moiety. This structure is significant as indoles are known for their diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The compound acts as an agonist at the 5-HT(1D) serotonin receptor, which is implicated in various neurological functions and disorders. Its binding affinity and selectivity make it a candidate for further studies in treating conditions like migraines and anxiety disorders .
- Anticancer Activity : Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
3. Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
4. Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against multiple cancer cell lines, revealing significant cytotoxicity. The IC50 values indicated that it is particularly effective against prostate and colon cancer cells, suggesting a role in targeted cancer therapies .
Case Study 2: Neurological Applications
Research has explored the compound's agonistic effects on serotonin receptors, proposing its use in managing migraines and anxiety disorders. The favorable pharmacokinetic profile enhances its potential as an orally bioavailable treatment option .
5.
This compound exhibits promising biological activities, particularly as a serotonin receptor agonist and anticancer agent. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.
Properties
IUPAC Name |
N-[(1-ethylindol-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-14-10-11-5-6-13-12(9-11)7-8-15(13)4-2/h5-9,14H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYVBJYVCLVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)N(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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